molecular formula C12H22N4O3 B2494931 6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 791600-62-9

6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2494931
CAS No.: 791600-62-9
M. Wt: 270.333
InChI Key: QLAZQBCVZWKUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H22N4O3 and its molecular weight is 270.333. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the family of tetrahydropyrimidines. It possesses a unique molecular structure characterized by a tetrahydropyrimidine ring with various functional groups, including amino and methoxy substituents. This compound is of interest due to its potential biological activities and applications in pharmaceutical research.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₄O₃
  • Molecular Weight : 270.33 g/mol
  • Functional Groups : Amino groups and methoxy propyl substituents enhance its reactivity and interaction with biological molecules.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several areas:

  • Antimicrobial Properties : Initial studies suggest that similar tetrahydropyrimidine derivatives exhibit antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
  • Antiviral Activity : Some derivatives have been investigated for their ability to inhibit viral replication, suggesting a potential role in antiviral therapies.
  • Cytotoxicity Against Cancer Cells : There is emerging evidence indicating that certain structural analogs may exhibit cytotoxic effects against cancer cell lines, making them candidates for further research in oncology.

The exact mechanism of action for this compound is still under investigation. However, insights can be drawn from related compounds:

  • Receptor Interaction : Similar compounds have been shown to interact with muscarinic receptors in the brain, which could suggest a pathway for neurological effects.
  • Enzyme Inhibition : Some studies indicate that these compounds may inhibit specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialTetrahydropyrimidine derivativesEffective against Gram-positive bacteria
AntiviralVarious pyrimidine analogsInhibition of viral replication noted
CytotoxicityAnalogous compounds in cancer studiesInduced apoptosis in specific cancer cell lines

Case Study: Antimicrobial Activity

A study exploring the antimicrobial efficacy of tetrahydropyrimidines found that derivatives similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of amino and methoxy groups was crucial for enhancing antimicrobial potency.

Case Study: Anticancer Potential

Research conducted on a series of tetrahydropyrimidine derivatives revealed that certain substitutions led to increased cytotoxicity against human breast cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.

Properties

IUPAC Name

6-amino-5-(3-methoxypropylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3/c1-8(2)7-16-10(13)9(11(17)15-12(16)18)14-5-4-6-19-3/h8,14H,4-7,13H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAZQBCVZWKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)NCCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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